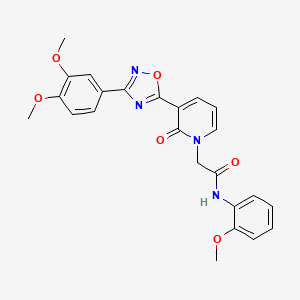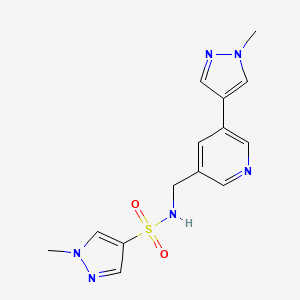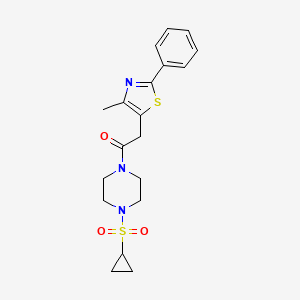
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathway Elucidation
Research on compounds with structural similarities, like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, has helped in understanding their metabolic pathways in the human body. Studies using human liver microsomes and recombinant enzymes identified various metabolites and the enzymes responsible for their formation, such as CYP2D6 and CYP3A4/5. This research is crucial for drug development, providing insights into drug metabolism and potential interactions (Hvenegaard et al., 2012).
Chemical Synthesis Techniques
The sulfomethylation of piperazine and polyazamacrocycles, as researched by van Westrenen and Sherry (1992), offers a new route to synthesize mixed-side-chain macrocyclic chelates. This method demonstrates the importance of pH in controlling the number of methanesulfonate groups introduced into the structure, showcasing innovative approaches in chemical synthesis relevant to similar compounds (van Westrenen & Sherry, 1992).
Electrochemical Synthesis
Electrochemical synthesis methods have been developed for creating novel compounds, including derivatives of piperazine. For instance, the electrochemical oxidation of 1-(4-(piperazin-1-yl) phenol) led to the synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives. Such techniques highlight the utility of electrochemical reactions in generating complex molecules, potentially applicable to synthesizing derivatives of the targeted compound (Nematollahi et al., 2014).
Drug Design and Antiviral Activity
Compounds bearing the piperazine moiety have been explored for their potential antiviral activities. For example, 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone was investigated for its potential as a non-nucleoside reverse transcriptase inhibitor, demonstrating the role of such structures in developing new therapeutic agents (Al-Masoudi et al., 2007).
Antimicrobial and Antifungal Studies
Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing that structural modifications can lead to compounds with significant biological efficacy. Such studies inform the design of new drugs with potential applications in treating infectious diseases (Gan et al., 2010).
Propriétés
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-17(26-19(20-14)15-5-3-2-4-6-15)13-18(23)21-9-11-22(12-10-21)27(24,25)16-7-8-16/h2-6,16H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOABNKPEZQCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)
![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)
![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)
![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)
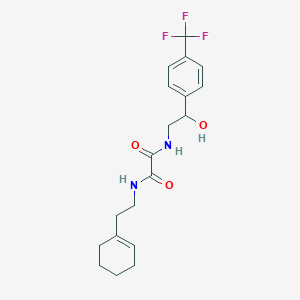
![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)
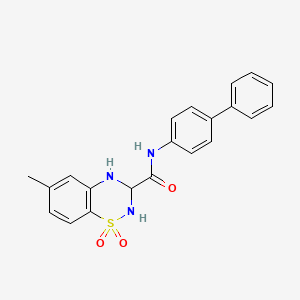
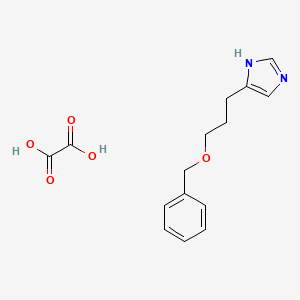
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)
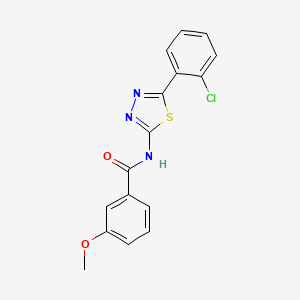
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)
